3-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide
Description
This compound is a sulfonamide-containing azetidine derivative characterized by a 4-chlorobenzenesulfonyl group, an azetidine (four-membered nitrogen heterocycle), and a 4-methoxyphenylmethyl carboxamide side chain. Its molecular formula is C₁₈H₁₈ClN₃O₄S, with a molecular weight of 415.87 g/mol (calculated based on structural analysis). The 4-chlorobenzenesulfonyl moiety is a common pharmacophore in enzyme inhibitors, particularly targeting sulfotransferases or proteases.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-15-6-2-13(3-7-15)10-20-18(22)21-11-17(12-21)26(23,24)16-8-4-14(19)5-9-16/h2-9,17H,10-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHWAQNCAIOFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Methoxybenzyl Group: This step might involve nucleophilic substitution reactions where the methoxybenzyl group is attached to the azetidine ring.
Final Carboxamide Formation: The carboxamide group can be introduced through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions might target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving azetidine derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound and its analogs, focusing on structural features, physicochemical properties, and inferred biological activities.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₈ClN₃O₄S | 415.87 | Azetidine, 4-Cl-benzensulfonyl, carboxamide | 3.2 |
| 3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide | C₁₄H₁₃ClN₂O₃S | 332.79 | Benzimidamide, hydroxamic acid, 4-Cl-benzensulfonyl | 1.8 |
*LogP values estimated using the XLogP3 algorithm.
Key Differences and Implications:
Core Structure :
- The target compound features an azetidine ring , which imposes steric constraints that may favor selective interactions with compact binding pockets (e.g., in kinases or GPCRs). In contrast, 3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide () contains a benzimidamide scaffold with a hydroxamic acid group, a motif often associated with metalloenzyme inhibition (e.g., histone deacetylases or matrix metalloproteinases).
Functional Groups :
- The 4-methoxyphenylmethyl group in the target compound enhances hydrophobicity (LogP = 3.2) compared to the hydroxamic acid group in the analog (LogP = 1.8). This suggests divergent pharmacokinetic profiles: the target may exhibit better blood-brain barrier penetration, while the analog could have higher solubility.
Sulfonamide Linkage: Both compounds share a 4-chlorobenzenesulfonyl group, which is known to enhance binding to sulfonamide-sensitive enzymes. However, its attachment to an azetidine (target) versus a benzimidamide (analog) alters electronic properties. The azetidine’s electron-rich nitrogen may engage in hydrogen bonding distinct from the benzimidamide’s planar aromatic system.
Biological Activity
3-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18ClN2O3S. Its structure includes:
- Azetidine ring : A four-membered cyclic amine that contributes to the compound's biological activity.
- Chlorobenzenesulfonyl group : Enhances solubility and may influence interaction with biological targets.
- Methoxyphenyl group : Potentially increases lipophilicity and affects the compound's pharmacokinetics.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related azetidine derivatives demonstrated potent activity against various pathogens, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans . The structure-activity relationship (SAR) analysis suggested that modifications in the sulfonamide and aromatic groups could enhance antimicrobial efficacy.
Anticancer Properties
Recent investigations have focused on the anticancer potential of sulfonamide derivatives. For instance, a compound structurally similar to our target was shown to inhibit Wnt-dependent transcription in colorectal cancer cells, demonstrating IC50 values as low as 0.12 µM against HCT116 cells . This suggests that the incorporation of a sulfonamide moiety may confer significant anticancer activity, likely through mechanisms involving inhibition of key signaling pathways.
Synthesis and Screening
In one notable study, a series of azetidinone derivatives were synthesized, including variations of the target compound. These derivatives were screened for their biological activity, revealing several candidates with promising antimicrobial effects . The synthesis involved standard organic chemistry techniques, including nucleophilic substitution and coupling reactions.
Structure-Activity Relationship (SAR)
The SAR studies highlighted that the presence of electron-withdrawing groups (like the chlorobenzenesulfonyl) significantly enhances biological activity. The positioning of substituents on the azetidine ring also plays a critical role in modulating activity against specific microbial strains .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN2O3S |
| Molecular Weight | 350.84 g/mol |
| Antimicrobial Activity | Active against Bacillus anthracis, Staphylococcus aureus, Candida albicans |
| IC50 (HCT116) | 0.12 µM |
| Synthesis Method | Nucleophilic substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
